1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol
Description
1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring a benzyl(ethyl)amino-methyl substituent. The molecule combines a strained cyclobutane ring with a hydroxyl group and a tertiary amine moiety, which may influence its physicochemical behavior, reactivity, and biological activity.
Properties
IUPAC Name |
1-[[benzyl(ethyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-15(12-14(16)9-6-10-14)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERIGDABBGXYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound primarily involves the reductive amination of cyclobutanone with benzyl(ethyl)amine. The key step is the formation of an intermediate imine or iminium ion, followed by reduction to afford the amino alcohol product. This method is well-established for synthesizing amino-substituted cyclobutanols.
Detailed Reaction Conditions
- Starting Materials: Cyclobutanone and benzyl(ethyl)amine.
- Solvent: Tetrahydrofuran (THF) is commonly used due to its ability to dissolve both reactants and maintain reaction homogeneity.
- Reducing Agent: Sodium borohydride (NaBH4) is typically employed to reduce the imine intermediate to the corresponding amino alcohol.
- Temperature: Reactions are generally conducted at ambient to slightly elevated temperatures (0–40 °C) to optimize yield and minimize side reactions.
- Reaction Time: Typically ranges from 2 to 24 hours depending on scale and specific conditions.
Mechanistic Insights
The reaction proceeds through the following steps:
- Imine Formation: The amine nucleophile attacks the carbonyl carbon of cyclobutanone, forming a reversible imine intermediate.
- Reduction: Sodium borohydride selectively reduces the imine to the secondary amine alcohol, this compound.
- Workup: The reaction mixture is quenched, and the product is isolated via extraction and purification techniques such as recrystallization or chromatography.
Industrial Production Considerations
Industrial synthesis adapts the laboratory procedure for scale-up by optimizing parameters to improve yield, purity, and cost-effectiveness:
- Continuous Flow Reactors: Used to enhance mixing and heat transfer, allowing better control over reaction kinetics and safety.
- Purification: Advanced purification methods, including crystallization under controlled conditions and chromatographic techniques, ensure pharmaceutical-grade purity.
- Catalyst and Reagent Optimization: Alternative reducing agents or catalytic hydrogenation may be employed to reduce waste and improve sustainability.
Summary Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | Cyclobutanone, benzyl(ethyl)amine | Same, sourced in bulk |
| Solvent | Tetrahydrofuran (THF) | THF or alternative greener solvents |
| Reducing Agent | Sodium borohydride (NaBH4) | NaBH4 or catalytic hydrogenation |
| Temperature | 0–40 °C | Controlled, often ambient to moderate |
| Reaction Time | 2–24 hours | Optimized for throughput |
| Reactor Type | Batch reactors | Continuous flow reactors |
| Purification | Chromatography, recrystallization | Industrial crystallization, chromatography |
| Yield | Moderate to high (varies by conditions) | High, optimized process |
Research Findings and Optimization Studies
- Studies indicate that the choice of solvent and reducing agent significantly affects the stereoselectivity and yield of the product.
- Side reactions such as over-reduction or incomplete imine formation can be minimized by careful control of stoichiometry and reaction time.
- Use of sodium borohydride in THF provides a good balance between reactivity and selectivity.
- Alternative methods involving catalytic hydrogenation under mild conditions have been explored to reduce hazardous waste and improve environmental compatibility.
Challenges and Side Reactions
- Potential side reactions include reduction of the ketone to cyclobutanol without amination.
- Formation of by-products due to incomplete imine formation or polymerization of amine under certain conditions.
- Control of stereochemistry can be challenging; however, the relatively simple structure of cyclobutanone facilitates selective formation of the desired amino alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the amino group play crucial roles in these interactions, facilitating binding to enzymes and receptors. This can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
Substituent Effects
- Benzyl vs.
- Ethyl vs.
Cyclobutanol vs. Cyclopentanol
The cyclobutanol ring in the target compound imposes greater ring strain compared to the cyclopentanol analog (CAS: 1310294-44-0), which may affect conformational stability and metabolic resistance .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is expected to fall between 220–240 g/mol, similar to its benzyl-substituted analogs .
- Purity: Analogs like 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol are reported with ≥95% purity, suggesting that advanced synthetic methods are feasible for related compounds .
- Solubility : The hydroxyl and tertiary amine groups likely confer moderate polarity, but aromatic substituents (e.g., benzyl) may reduce aqueous solubility compared to aliphatic analogs .
Biological Activity
The compound 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring substituted with a benzyl(ethyl)amino group and a hydroxyl group. This unique structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 203.28 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl and amino groups facilitate binding, which can modulate enzyme activity and receptor signaling pathways. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Anticonvulsant Activity
Research has indicated that this compound exhibits anticonvulsant properties. In animal models, it demonstrated significant protection against induced seizures, suggesting its potential as a therapeutic agent for epilepsy.
Case Study: Anticonvulsant Efficacy
A study conducted on mice evaluated the efficacy of the compound in comparison to standard anticonvulsants like phenobarbital and ethosuximide. The results showed that:
- ED for this compound was significantly lower than that of phenobarbital, indicating higher potency.
- The compound provided protection rates comparable to established medications without notable neurotoxicity.
Table 2: Comparative Anticonvulsant Activity
| Compound | ED (mmol/kg) | Protection Rate (%) |
|---|---|---|
| This compound | 0.0056 | 66 |
| Phenobarbital | 0.056 | 100 |
| Ethosuximide | 0.92 | 50 |
Therapeutic Applications
Given its biological activity, this compound is being explored for several therapeutic applications:
- Neurological Disorders : Its anticonvulsant properties indicate potential use in treating epilepsy and other seizure disorders.
- Pain Management : Preliminary studies suggest that the compound may modulate pain pathways, providing an avenue for pain relief therapies.
Q & A
Q. What are the established synthetic routes for 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol, and what critical parameters influence reaction efficiency?
Methodological Answer: The synthesis typically involves reductive amination of cyclobutanone derivatives. For example, cyclobutanone can react with benzyl(ethyl)amine in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in ethanol at 0–25°C. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., ethanol, methanol) enhance amine reactivity.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-alkylation.
- Stoichiometry : A 1:1.2 molar ratio of cyclobutanone to benzyl(ethyl)amine optimizes imine formation before reduction.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Challenges include managing steric hindrance from the cyclobutane ring, which may require extended reaction times (12–24 hours) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Safety measures align with GHS Hazard Statements (e.g., H315, H318, H335):
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.
- Ventilation : Ensure adequate airflow to prevent inhalation of dust/aerosols.
- Spill management : Absorb spills with inert material (e.g., vermiculite), then neutralize with dilute acetic acid.
- Storage : Store in airtight containers at room temperature, away from oxidizers and ignition sources.
Emergency procedures include rinsing eyes with water for 15 minutes (H318) and using bronchodilators for respiratory irritation (H335). Toxicity data suggest moderate dermal irritation (rabbit tests, similar to analogs), necessitating immediate washing with soap/water .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:
- GC-MS (EI) : Fragmentation patterns (e.g., m/z peaks at 91, 134) confirm the benzyl and cyclobutane moieties.
- FTIR-ATR : Key absorptions include N-H stretch (~3350 cm⁻¹) and C-O stretch (~1050 cm⁻¹).
- HPLC-TOF : Exact mass analysis (theoretical vs. observed Δppm <1.0) validates molecular formula (C₁₄H₂₁NO).
- ¹H/¹³C NMR : Cyclobutane protons (δ 1.8–2.5 ppm, multiplet) and benzyl groups (δ 7.2–7.4 ppm, aromatic) are diagnostic. Cross-validation with reference standards minimizes false positives .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be systematically resolved?
Methodological Answer: Contradictions often arise from impurities or stereochemical ambiguity. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., distinguishing cyclobutane CH₂ groups from ethylamino protons.
- X-ray crystallography : Provides unambiguous stereochemical assignment if single crystals are obtainable.
- Isotopic labeling : Introducing ¹³C or ¹⁵N labels clarifies ambiguous functional group interactions.
- Computational modeling : DFT-based IR/NMR simulations (e.g., Gaussian 16) predict spectra for comparison. For purity disputes, orthogonal methods like LC-MS and elemental analysis are critical .
Q. What strategies optimize yield during scale-up synthesis while maintaining stereochemical integrity?
Methodological Answer: Scale-up challenges include heat dissipation and byproduct formation. Mitigation involves:
- Flow chemistry : Continuous reactors (e.g., microfluidic systems) improve temperature control and reduce side reactions.
- Catalytic optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance reductive amination efficiency.
- In-line monitoring : PAT (Process Analytical Technology) tools like ReactIR track imine formation in real-time.
Post-synthesis, fractional distillation or recrystallization (using tert-butyl methyl ether) isolates the enantiomerically pure product. Yields >80% are achievable with strict control of reaction kinetics and solvent polarity .
Q. How does the cyclobutane ring influence the compound’s interaction with biological targets?
Methodological Answer: The strained cyclobutane ring introduces unique steric and electronic effects:
- Steric effects : The rigid ring restricts conformational flexibility, enhancing selectivity for planar binding pockets (e.g., enzyme active sites).
- Electronic effects : Increased ring strain elevates reactivity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols).
In vitro studies on analogs show modulation of serotonin reuptake transporters (SERT) via hydrophobic interactions with transmembrane domains. Comparative assays with cyclohexane/cyclopropane analogs reveal 2–3x higher binding affinity for cyclobutane derivatives, attributed to optimal van der Waals contacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
